(+/-)11(12)-Epetre methyl ester
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Overview
Description
(+/-)11(12)-Epetre methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Esters, including (+/-)11(12)-Epetre methyl ester, are typically synthesized through esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct.
Industrial Production Methods: In industrial settings, esters are often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process. Additionally, catalysts like sulfuric acid or p-toluenesulfonic acid are used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: (+/-)11(12)-Epetre methyl ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with different alcohols.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
(+/-)11(12)-Epetre methyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (+/-)11(12)-Epetre methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used as a solvent and in flavorings.
Ethyl acetate: Another common ester, widely used as a solvent in various industries.
Isopentyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.
Uniqueness: (+/-)11(12)-Epetre methyl ester is unique due to its specific structure and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-10-13-16-19-20(24-19)17-14-11-8-7-9-12-15-18-21(22)23-2/h7,9-11,13-14,19-20H,3-6,8,12,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPCTVGLDZJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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